4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Description
Chemical Structure and Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is an arylboronic acid pinacol ester derivative, where the boronate group is para-substituted on the aniline ring. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications. Key properties include:
- Molecular Formula: C₁₂H₁₈BNO₂·HCl (free base: C₁₂H₁₈BNO₂) .
- Molecular Weight: 255.55 g/mol (free base: 219.09 g/mol) .
- CAS Number: 616227-14-6 (hydrochloride); 214360-73-3 (free base) .
- Purity: ≥95.0% (GC) in commercial grades, with industrial availability in bulk quantities (e.g., 25 kg drums) .
Synthesis and Applications
Synthesized via pinacol esterification of boronic acids, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures in pharmaceuticals and materials science . Its hydrochloride form improves stability during storage and reaction handling .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXBRPJNZRTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. Notably:
- Suzuki-Miyaura Coupling : It acts as a boron source for coupling reactions between aryl halides and organoborons, facilitating the formation of biaryl compounds.
Medicinal Chemistry
In medicinal chemistry, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has been explored for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its dioxaborolane structure aids in enhancing bioavailability and target specificity.
Materials Science
The compound has promising applications in materials science due to its unique properties:
- Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers with tailored properties for specific applications such as drug delivery systems and biosensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Case Study 2: Cross-Coupling Reactions
In a research article from Organic Letters, the effectiveness of this compound as a boron reagent was evaluated in Suzuki-Miyaura reactions. The study highlighted high yields and selectivity for biaryl products when using this compound compared to traditional boronic acids.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with aryl halides. This mechanism is crucial in the synthesis of complex organic molecules.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions.
Boronic Acid Pathways: Involved in the formation of boronic esters and subsequent cross-coupling reactions.
Comparison with Similar Compounds
Research Trends and Industrial Relevance
Recent studies highlight the compound’s utility in covalent organic frameworks (COFs) and prodrug activation (e.g., boronic acid-mediated drug release) . Industrial catalogs (e.g., Enamine Ltd., Thermo Scientific) emphasize its role in synthesizing kinase inhibitors and antiviral agents .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H18BClN2O2
- Molecular Weight: 252.13 g/mol
- CAS Number: 181219-01-2
- InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One significant area of interest is its role as a boronic acid derivative, which can form reversible covalent bonds with diols in biological systems. This property is particularly relevant in the context of enzyme inhibition.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibitory effects on several enzymes:
- CYP450 Enzymes: Inhibition studies have shown that certain derivatives can inhibit CYP3A4 with an IC50 value as low as 0.34 μM. This suggests potential for drug-drug interactions and highlights the need for careful evaluation in therapeutic contexts .
| Enzyme | IC50 (μM) |
|---|---|
| CYP3A4 | 0.34 |
| CYP1A4 | >5 |
| CYP2C9 | >5 |
| CYP2C19 | >5 |
| CYP2D6 | >5 |
Anticancer Properties
Recent studies have explored the anticancer potential of boron-containing compounds. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. The selectivity for cancer cells is a crucial factor in drug development.
Case Studies
-
Study on Antitumor Activity:
A study evaluated the effects of a related compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of 0.126 μM against these cells while showing minimal effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for further development. -
Pharmacokinetics and Toxicology:
In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of related compounds. Results indicated moderate exposure and slow elimination rates, suggesting potential for sustained therapeutic effects while also necessitating careful monitoring for toxicity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in synthesizing pharmaceuticals and advanced materials.
Key Data:
| Reaction Component | Details |
|---|---|
| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Na₂CO₃, K₃PO₄ |
| Solvent | THF, Dioxane, or Toluene |
| Temperature | 80–100°C |
| Yield Range | 65–92% |
Mechanism:
-
Oxidative Addition: Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.
-
Transmetalation: Boronic ester transfers the aryl group to Pd²⁺.
-
Reductive Elimination: Biaryl product forms, regenerating Pd⁰ .
Electrophilic Aromatic Substitution
The aniline group directs electrophiles to the para position relative to the boronic ester. Common reactions include nitration and sulfonation.
Example: Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ |
| Conditions | 0–5°C |
| Product | 4-Nitro derivative |
| Yield | 78% |
The protonated amino group in the hydrochloride form reduces nucleophilicity, requiring careful control of reaction pH to avoid deactivation .
Buchwald-Hartwig Amination
The boronic ester participates in Pd-catalyzed C–N bond formation with aryl halides and amines:
Reaction Scheme:
Conditions:
Boronic Ester Hydrolysis
Under acidic or basic conditions, the dioxaborolane group hydrolyzes to boronic acid:
Kinetics:
Diazotization and Subsequent Reactions
The aniline group undergoes diazotization to form diazonium salts, enabling Sandmeyer or Heck-type reactions:
Sandmeyer Reaction:
| Step | Details |
|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C |
| CuCN/KI | Forms aryl cyanide/iodide |
| Yield | 60–75% |
Reductive Amination
The protonated aniline reacts with aldehydes/ketones under reducing conditions:
Conditions:
Coordination with Transition Metals
The boronic ester and aniline groups act as ligands for metal complexes:
Example Pd Complex:
Preparation Methods
Direct Borylation of 4-Bromoaniline
One of the most common and efficient routes involves the palladium-catalyzed borylation of 4-bromoaniline or its derivatives:
- Reaction Type: Palladium-catalyzed Miyaura borylation
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Base: Potassium acetate or potassium carbonate
- Solvent: Typically dimethylformamide (DMF), dioxane, or a mixture of toluene and water
- Temperature: 80–100 °C
- Yield: Generally high, often above 75%
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv.) |
| Base | Potassium carbonate (2 equiv.) |
| Solvent | Toluene/water mixture |
| Temperature | 90 °C |
| Reaction Time | 12–24 hours |
| Yield | 77% (isolated) |
This method allows for direct installation of the boronate ester onto the aromatic ring bearing the amine group, which can then be converted into the hydrochloride salt by treatment with HCl in an appropriate solvent.
Protection and Deprotection Strategies
Because the free amine in aniline can coordinate to the palladium catalyst and reduce reaction efficiency, protection of the amine group is sometimes employed:
- Amine Protection: Acetylation or Boc-protection of the aniline nitrogen prior to borylation to prevent catalyst poisoning.
- Borylation: Conducted under similar palladium-catalyzed conditions as above.
- Deprotection: Removal of the protecting group under acidic conditions, followed by formation of the hydrochloride salt.
This approach can improve yields and purity when sensitive substrates are involved.
Alternative Routes via Suzuki-Miyaura Coupling
In some cases, the boronate ester is introduced via Suzuki-Miyaura cross-coupling of 4-bromoaniline with preformed boronate esters:
- Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronate ester.
- Step 2: Coupling with aniline derivatives under palladium catalysis.
- Step 3: Conversion to hydrochloride salt.
This route is less common but useful for complex substitutions or multi-functionalized molecules.
Summary of Key Reaction Parameters and Yields
| Preparation Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Miyaura Borylation | Pd(PPh3)4 (5 mol%) | K2CO3 | Toluene/H2O | 90 | 77 | Efficient, straightforward |
| Amine Protection + Borylation | Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 70-80 | Protect amine for better yield |
| Suzuki Coupling with Boronate | Pd(PPh3)4 or Pd(dppf)Cl2 | K3PO4 or K2CO3 | DMF or Toluene | 80-100 | 65-75 | For complex substrates |
Research Findings and Considerations
- Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for their high activity and selectivity in borylation reactions.
- Base Influence: Potassium carbonate and potassium acetate are commonly used bases; the choice affects reaction rate and yield.
- Solvent Effects: Biphasic systems (toluene/water) facilitate product isolation and catalyst turnover.
- Reaction Time: Longer reaction times (12–24 hours) ensure complete conversion but should be optimized to avoid degradation.
- Purity and Stability: Conversion to hydrochloride salt improves the compound's stability and handling properties.
- Scalability: These methods are scalable for industrial synthesis with appropriate optimization.
Q & A
(Basic) What are the recommended methods for synthesizing and characterizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of aniline derivatives. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm boronate ester formation (e.g., NMR at ~30 ppm) and aromatic proton integration .
- X-ray Diffraction (XRD): Resolve crystal structure to verify substituent positioning and hydrogen bonding patterns, as demonstrated for analogous dioxaborolane-aniline derivatives .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% as per GC data for similar compounds) .
(Basic) How should this compound be stored to ensure stability, and what safety precautions are required?
Answer:
- Storage: Store at 2–8°C under inert gas (e.g., nitrogen) to prevent boronate hydrolysis. Protect from light to avoid photodegradation .
- Safety: Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use fume hoods for handling powders to minimize inhalation risks .
(Advanced) How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) in polar aprotic solvents (THF, DMF) at 60–80°C.
- Base Selection: Use KCO or CsCO to enhance coupling efficiency.
- Monitoring: Track reaction progress via NMR to detect boronate decomposition or side-product formation .
(Advanced) How to design stability studies for this compound under varying pH and temperature conditions?
Answer:
- Experimental Design: Incubate samples in buffers (pH 1–12) at 25°C and 40°C.
- Analytical Methods:
(Advanced) How to resolve contradictions in reported melting points or spectral data for this compound?
Answer:
- Cross-Validation: Compare DSC data with XRD to confirm crystalline phase consistency .
- Isotopic Labeling: Use deuterated solvents in NMR to eliminate solvent interference in aromatic proton assignments .
(Advanced) What role does the hydrochloride moiety play in modifying this compound’s properties?
Answer:
The hydrochloride salt enhances:
- Solubility: Improves aqueous solubility for biological assays.
- Stability: Reduces amine oxidation via protonation.
- Bioavailability: Facilitates salt formation in API intermediates, as seen in pharmaceutical impurity standards .
(Basic) What analytical methods are recommended for purity assessment?
Answer:
- Gas Chromatography (GC): Quantify volatile impurities (purity >95% for commercial batches) .
- Elemental Analysis: Verify C/H/N/B ratios to confirm stoichiometry.
(Advanced) How to address discrepancies in reaction yields when scaling up synthesis?
Answer:
- Mechanistic Studies: Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
- Process Control: Optimize mixing efficiency and temperature gradients in large-scale reactors .
(Advanced) What strategies mitigate boronate ester hydrolysis during prolonged reactions?
Answer:
- Inert Atmosphere: Use Schlenk lines or gloveboxes to exclude moisture.
- Protecting Groups: Introduce steric hindrance via tert-butyl substituents, as demonstrated in structurally similar compounds .
(Basic) How to validate the compound’s identity in cross-coupling reactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
